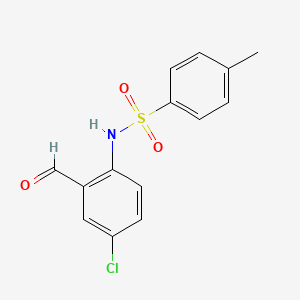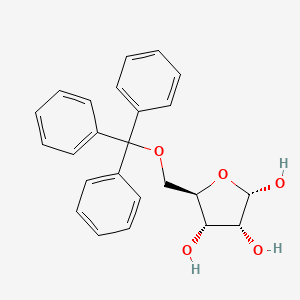
(S)-2-((Benzyloxy)methyl)oxetane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-2-((Benzyloxy)methyl)oxetane is a chiral oxetane derivative that has garnered interest in various fields of chemistry and medicinal research. Oxetanes are four-membered cyclic ethers known for their unique ring strain and reactivity, making them valuable intermediates in organic synthesis and drug discovery.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-((Benzyloxy)methyl)oxetane typically involves the following steps:
Starting Material: The synthesis begins with the preparation of a suitable benzyloxy precursor.
Cyclization: The key step involves the cyclization of the precursor to form the oxetane ring.
Chirality Introduction:
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors and advanced purification techniques to scale up the production efficiently.
Analyse Des Réactions Chimiques
Types of Reactions
(S)-2-((Benzyloxy)methyl)oxetane undergoes various chemical reactions, including:
Oxidation: Oxidative cleavage of the oxetane ring can lead to the formation of carbonyl compounds.
Reduction: Reduction reactions can convert the oxetane ring into corresponding alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the oxetane ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles like halides, amines, and thiols are used under basic or acidic conditions.
Major Products
The major products formed from these reactions include aldehydes, ketones, alcohols, and substituted oxetanes, depending on the reaction conditions and reagents used .
Applications De Recherche Scientifique
(S)-2-((Benzyloxy)methyl)oxetane has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of (S)-2-((Benzyloxy)methyl)oxetane involves its interaction with specific molecular targets and pathways:
Comparaison Avec Des Composés Similaires
Similar Compounds
3,3-Diaryloxetanes: These compounds are structurally similar but have different substituents on the oxetane ring.
Oxetan-3-ol: Another oxetane derivative with hydroxyl substitution, used as a bioisostere.
Uniqueness
(S)-2-((Benzyloxy)methyl)oxetane is unique due to its specific benzyloxy substitution and chiral configuration, which confer distinct reactivity and biological activity compared to other oxetane derivatives .
Propriétés
Formule moléculaire |
C11H14O2 |
|---|---|
Poids moléculaire |
178.23 g/mol |
Nom IUPAC |
(2S)-2-(phenylmethoxymethyl)oxetane |
InChI |
InChI=1S/C11H14O2/c1-2-4-10(5-3-1)8-12-9-11-6-7-13-11/h1-5,11H,6-9H2/t11-/m0/s1 |
Clé InChI |
LMLDXXXZBRCPIP-NSHDSACASA-N |
SMILES isomérique |
C1CO[C@@H]1COCC2=CC=CC=C2 |
SMILES canonique |
C1COC1COCC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[(2Z)-5-chloro-2-[(2E)-2-[[5-phenyl-3-(3-sulfobutyl)-1,3-benzoxazol-3-ium-2-yl]methylidene]butylidene]-1,3-benzoxazol-3-yl]propane-1-sulfonate](/img/structure/B14127146.png)
![2-ethoxy-N-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]naphthalene-1-carboxamide](/img/structure/B14127152.png)




![[8,17,19-tris(2,2-dimethylpropanoyloxy)-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4(9),5,7,10,12,14,16(24),17,19,21,25-tridecaen-6-yl] 2,2-dimethylpropanoate](/img/structure/B14127191.png)







